molecular formula C18H23ClN2 B12737817 9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclopentyl-, monohydrochloride CAS No. 113106-73-3

9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclopentyl-, monohydrochloride

Cat. No.: B12737817
CAS No.: 113106-73-3
M. Wt: 302.8 g/mol
InChI Key: XQYCEOCNSXXOCD-UHFFFAOYSA-N
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Description

9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclopentyl-, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is a derivative of acridine, a heterocyclic organic compound that has been widely studied for its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclopentyl-, monohydrochloride typically involves the reaction of acridine derivatives with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. The industrial methods often include additional purification steps to remove any impurities and achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclopentyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the structure and properties of the compound.

    Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridine derivatives, while substitution reactions can produce a variety of substituted acridines.

Scientific Research Applications

9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclopentyl-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various acridine derivatives, which are studied for their chemical properties.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclopentyl-, monohydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Acridinamine, 1,2,3,4-tetrahydro-N-cyclopentyl-, monohydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopentyl group differentiates it from other acridine derivatives, potentially leading to unique interactions and applications.

Properties

CAS No.

113106-73-3

Molecular Formula

C18H23ClN2

Molecular Weight

302.8 g/mol

IUPAC Name

N-cyclopentyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride

InChI

InChI=1S/C18H22N2.ClH/c1-2-8-13(7-1)19-18-14-9-3-5-11-16(14)20-17-12-6-4-10-15(17)18;/h3,5,9,11,13H,1-2,4,6-8,10,12H2,(H,19,20);1H

InChI Key

XQYCEOCNSXXOCD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=C3CCCCC3=NC4=CC=CC=C42.Cl

Origin of Product

United States

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